
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)urea
Descripción general
Descripción
N-(2,3-dimethylphenyl)-N'-(3-pyridinylmethyl)urea, commonly known as DMPU, is a synthetic compound that belongs to the class of N-phenyl-N'-alkylureas. It has been widely used in scientific research as a tool to investigate various biological processes. DMPU has been shown to exhibit potent and selective inhibitory effects on certain enzymes, making it a valuable compound in drug discovery and development.
Mecanismo De Acción
DMPU exerts its inhibitory effects by binding to the active site of the targeted enzyme, preventing substrate binding and subsequent catalysis. The exact mechanism of inhibition varies depending on the specific enzyme being targeted.
Biochemical and Physiological Effects:
DMPU has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, DMPU has been shown to modulate the activity of certain ion channels and receptors. It has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPU in lab experiments is its potency and selectivity. It has been shown to have a high affinity for its target enzymes, allowing for effective inhibition at low concentrations. However, one limitation is its potential for off-target effects, as it may also bind to other proteins with similar active sites.
Direcciones Futuras
There are several potential future directions for research involving DMPU. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Another area of interest is its use as a tool for investigating the role of specific enzymes in various biological processes. Additionally, further research may be needed to fully understand the potential off-target effects of DMPU and to develop more selective inhibitors.
Aplicaciones Científicas De Investigación
DMPU has been used in a variety of scientific research studies. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, which are involved in drug metabolism and neurotransmitter degradation, respectively. DMPU has also been used to investigate the role of these enzymes in various disease states, such as cancer and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-5-3-7-14(12(11)2)18-15(19)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBMFZSEBLMKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




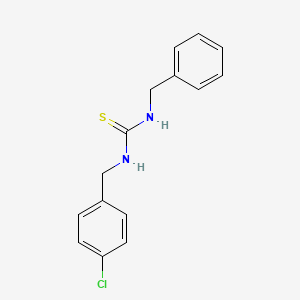
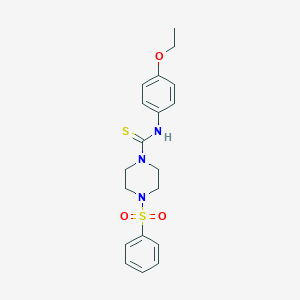

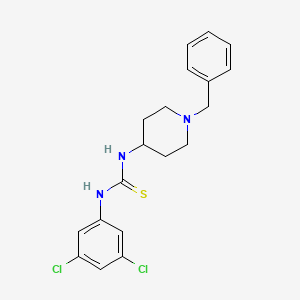
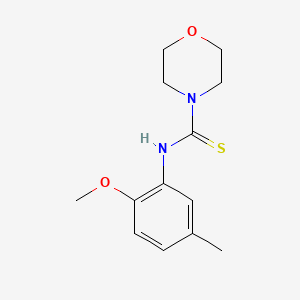
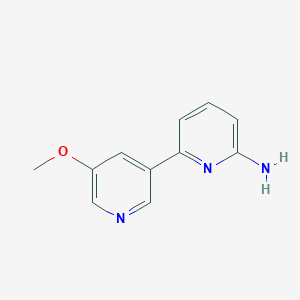
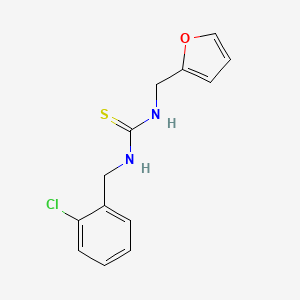
![N-methyl-2-{[2-(3-pyridinyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4287451.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-methyl-N-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)acetamide](/img/structure/B4287459.png)
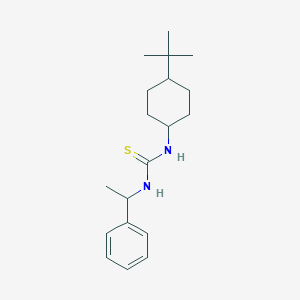
![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B4287466.png)
methanone](/img/structure/B4287473.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4287474.png)